![molecular formula C23H19N3O2 B2975006 N-{[1,1'-biphenyl]-2-yl}-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 941974-19-2](/img/structure/B2975006.png)
N-{[1,1'-biphenyl]-2-yl}-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains a biphenyl group and a naphthyridine group. Biphenyl is an aromatic hydrocarbon with a molecular formula (C6H5)2 . Naphthyridine is a nitrogen-containing heterocyclic compound. The presence of the ethyl group and carboxamide group suggests that this compound could have been synthesized for specific purposes, possibly in pharmaceutical or chemical research.
Aplicaciones Científicas De Investigación
Antibacterial and Antimicrobial Applications
A series of carboxamide derivatives, including structures similar to the queried compound, have been synthesized and evaluated for their antibacterial and antimicrobial activities. For example, studies on pyridonecarboxylic acids and their analogs have demonstrated significant antibacterial activities, highlighting their potential as antibacterial agents. These compounds were specifically tested against a range of bacteria, including Escherichia coli, demonstrating potent activity which suggests their utility in developing new antibacterial therapies (Egawa et al., 1984). Similarly, naphthyridine derivatives were synthesized and showed efficacy in animal models infected with bacterial pathogens, suggesting a pro-drug mechanism of action (Santilli et al., 1975).
Cytotoxic and Anticancer Properties
Research into carboxamide derivatives has also extended into the exploration of their cytotoxic and anticancer properties. For instance, the synthesis and evaluation of benzo[b][1,6]naphthyridin-(5H)ones and their carboxamide derivatives have shown potent cytotoxicity against various cancer cell lines, including murine leukemia and lung carcinoma. These findings indicate the potential of such compounds in the development of new anticancer agents (Deady et al., 2005).
Anti-inflammatory Activity
One specific naphthyridine derivative demonstrated significant anti-inflammatory activity in addition to its cytotoxic properties against cancer cell lines. This compound was effective in inhibiting the secretion of pro-inflammatory cytokines in vitro and in vivo models, suggesting its dual potential in cancer and inflammation treatment strategies (Madaan et al., 2013).
Synthesis and Characterization
Several studies focus on the synthesis and characterization of naphthyridine derivatives, highlighting the importance of structural modifications for enhancing biological activity. For example, the synthesis of carboxamide metal–organic frameworks and their evaluation for thermostability and luminescence offers insights into the versatile applications of these compounds beyond pharmacology, including materials science (Sun et al., 2012).
Direcciones Futuras
The future directions for this compound would likely depend on its intended use and effectiveness. For example, if it’s a drug, future research could focus on improving its effectiveness or reducing side effects. If it’s used in chemical research, future directions could involve finding new reactions or applications .
Mecanismo De Acción
Target of Action
The primary targets of N-{[1,1’-biphenyl]-2-yl}-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide are the programmed cell death-1 (PD-1) and its ligand (PD-L1) . These targets play a crucial role in tumor immune escape and growth .
Mode of Action
N-{[1,1’-biphenyl]-2-yl}-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide interacts with its targets, PD-1 and PD-L1, by inhibiting their interaction . This compound is a small-molecule inhibitor of PD-1/PD-L1, which means it can block the PD-1/PD-L1 pathway . This blockade prevents the immune system from being suppressed by cancer cells, thereby enhancing the body’s ability to attack the tumor .
Biochemical Pathways
The inhibition of the PD-1/PD-L1 pathway by N-{[1,1’-biphenyl]-2-yl}-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide affects the immune response against cancer cells . The PD-1/PD-L1 pathway is a key immune checkpoint that regulates T-cell activation and tolerance . By blocking this pathway, the compound can enhance the immune system’s ability to recognize and destroy cancer cells .
Pharmacokinetics
These properties suggest that the compound can be effectively absorbed and distributed in the body, reach the tumor site, and stay in the body for a sufficient duration to exert its therapeutic effects .
Result of Action
The result of N-{[1,1’-biphenyl]-2-yl}-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide’s action is the enhanced immune response against cancer cells . By blocking the PD-1/PD-L1 pathway, the compound prevents cancer cells from suppressing the immune system, thereby enabling the immune system to effectively recognize and destroy cancer cells .
Action Environment
The action of N-{[1,1’-biphenyl]-2-yl}-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can be influenced by various environmental factors. For instance, the tumor microenvironment, which can be immunosuppressive, may affect the efficacy of PD-1/PD-L1 inhibitors . Additionally, factors such as pH, temperature, and the presence of other substances can influence the stability and activity of the compound.
Propiedades
IUPAC Name |
1-ethyl-2-oxo-N-(2-phenylphenyl)-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-2-26-21-17(11-8-14-24-21)15-19(23(26)28)22(27)25-20-13-7-6-12-18(20)16-9-4-3-5-10-16/h3-15H,2H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYYVMRDYQSMJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC=CC=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1,1'-biphenyl]-2-yl}-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazole](/img/structure/B2974923.png)
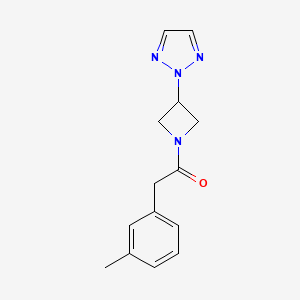
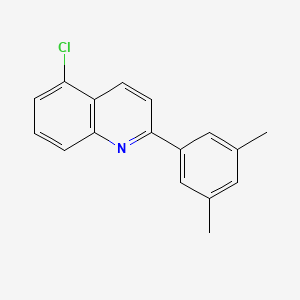
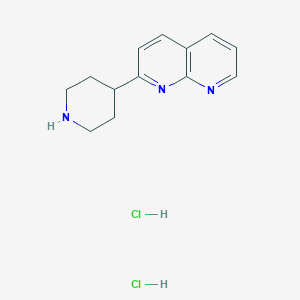

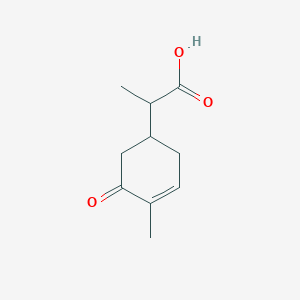
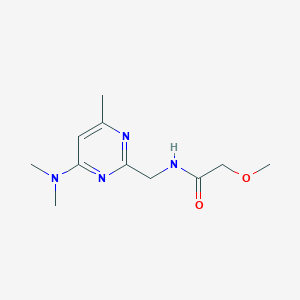


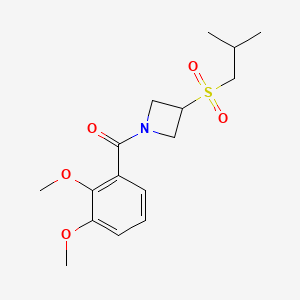

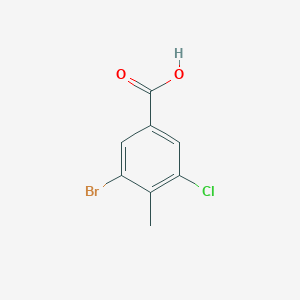
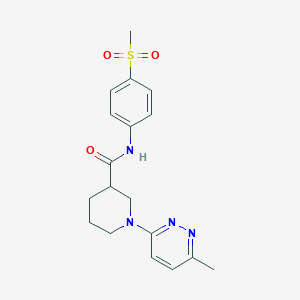
![5-methyl-N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2974946.png)